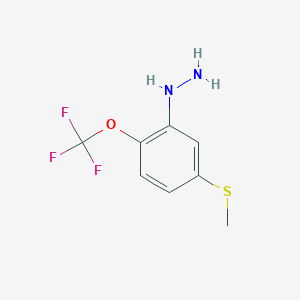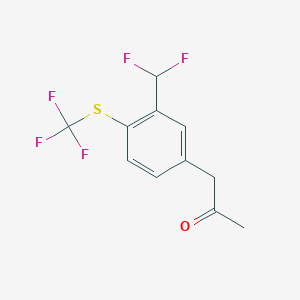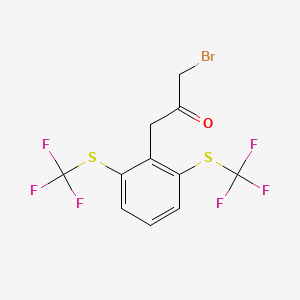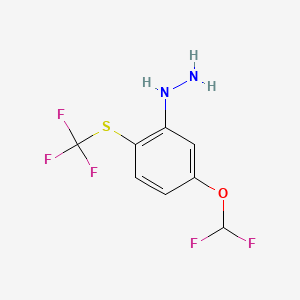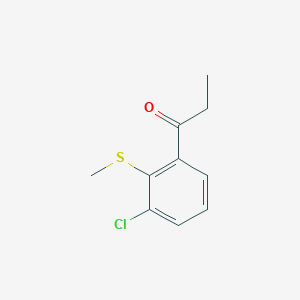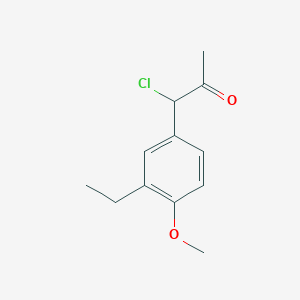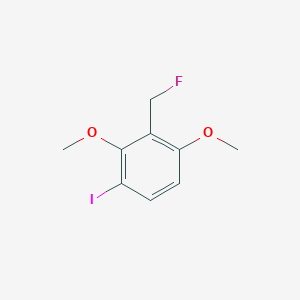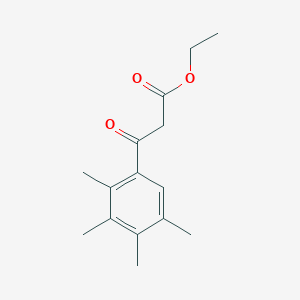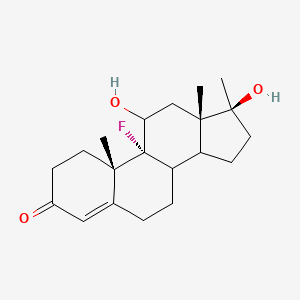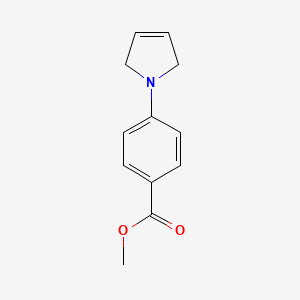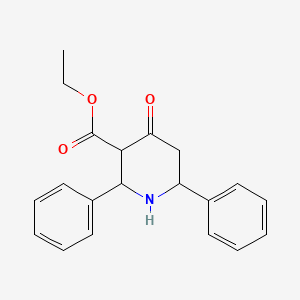
1-Chloro-1-(3-iodo-2-(methylthio)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(3-iodo-2-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H10ClIOS and a molecular weight of 340.61 g/mol . It is characterized by the presence of chlorine, iodine, and a methylthio group attached to a phenyl ring, making it a compound of interest in various chemical research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(3-iodo-2-(methylthio)phenyl)propan-2-one typically involves the chlorination of a precursor compound followed by iodination and methylthiolation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes, with optimizations for yield and cost-effectiveness. These methods would include the use of industrial-grade reagents and equipment to handle the large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-1-(3-iodo-2-(methylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the methylthio group and other functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts like palladium for coupling reactions. The conditions vary depending on the desired reaction, often requiring specific temperatures, solvents, and reaction times .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .
Applications De Recherche Scientifique
1-Chloro-1-(3-iodo-2-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving the modification of biological molecules.
Industry: Used in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(3-iodo-2-(methylthio)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The chlorine, iodine, and methylthio groups can participate in various chemical interactions, affecting the compound’s reactivity and biological activity. The specific pathways and targets depend on the context of its use, such as in biochemical studies or industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-1-(2-iodo-3-(methylthio)phenyl)propan-2-one: Similar structure but with different positional isomers.
2-Methyl-4-(methylthio)-2-morpholinopropiophenone: Contains a methylthio group and a morpholine ring, used in different chemical contexts.
Uniqueness
1-Chloro-1-(3-iodo-2-(methylthio)phenyl)propan-2-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C10H10ClIOS |
|---|---|
Poids moléculaire |
340.61 g/mol |
Nom IUPAC |
1-chloro-1-(3-iodo-2-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H10ClIOS/c1-6(13)9(11)7-4-3-5-8(12)10(7)14-2/h3-5,9H,1-2H3 |
Clé InChI |
PFXHGMWIMWDKPL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=C(C(=CC=C1)I)SC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


